3-(4-methoxyphenyl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)propanamide
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Overview
Description
3-(4-methoxyphenyl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)propanamide is a compound that features a methoxyphenyl group and an imidazo[1,2-a]pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)propanamide typically involves multistep reactions. The process often starts with the preparation of the imidazo[1,2-a]pyridine core through condensation reactions, intramolecular cyclizations, or tandem reactions. The methoxyphenyl group is then introduced via substitution reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes using readily available starting materials, efficient catalysts, and environmentally friendly solvents to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenyl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
3-(4-methoxyphenyl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)propanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions .
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)propanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or DNA, leading to various biological effects. The pathways involved might include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine derivatives: These compounds share the imidazo[1,2-a]pyridine core and have similar chemical properties.
Methoxyphenyl derivatives: These compounds contain the methoxyphenyl group and exhibit similar reactivity.
Uniqueness
3-(4-methoxyphenyl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)propanamide is unique due to the combination of the methoxyphenyl group and the imidazo[1,2-a]pyridine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
3-(4-methoxyphenyl)-N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-15-4-3-13-23-14-17(22-20(15)23)11-12-21-19(24)10-7-16-5-8-18(25-2)9-6-16/h3-6,8-9,13-14H,7,10-12H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPGWJEKWRMJHHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)CCNC(=O)CCC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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